molecular formula C11H20O3 B14737550 Oxolan-2-ylmethyl 2-methylpentanoate CAS No. 5448-54-4

Oxolan-2-ylmethyl 2-methylpentanoate

Cat. No.: B14737550
CAS No.: 5448-54-4
M. Wt: 200.27 g/mol
InChI Key: NNBODYPPAPJMQY-UHFFFAOYSA-N
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Description

Oxolan-2-ylmethyl 2-methylpentanoate: is an organic compound with the molecular formula C₁₀H₁₈O₃. It is an ester formed from oxolan-2-ylmethanol and 2-methylpentanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The primary method for synthesizing oxolan-2-ylmethyl 2-methylpentanoate involves the esterification of oxolan-2-ylmethanol with 2-methylpentanoic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.

    Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Oxolan-2-ylmethyl 2-methylpentanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles (amines, thiols), solvents like dichloromethane or tetrahydrofuran.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Oxolan-2-ylmethyl 2-methylpentanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: This compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving esters and their derivatives.

Medicine:

    Drug Development: this compound is explored for its potential in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.

Industry:

    Fragrance and Flavor Industry: Due to its ester structure, this compound is used in the formulation of fragrances and flavors, providing fruity and floral notes.

Mechanism of Action

The mechanism of action of oxolan-2-ylmethyl 2-methylpentanoate involves its interaction with specific molecular targets, primarily through ester hydrolysis. Enzymes such as esterases catalyze the hydrolysis of the ester bond, leading to the formation of oxolan-2-ylmethanol and 2-methylpentanoic acid. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

    Methyl 2-methylpentanoate: Similar in structure but with a methyl group instead of an oxolan-2-yl group.

    Ethyl 2-methylpentanoate: Similar ester but with an ethyl group instead of an oxolan-2-yl group.

    Propyl 2-methylpentanoate: Another similar ester with a propyl group.

Uniqueness: Oxolan-2-ylmethyl 2-methylpentanoate is unique due to the presence of the oxolan-2-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological systems, making it valuable for specific applications in research and industry.

Properties

CAS No.

5448-54-4

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

oxolan-2-ylmethyl 2-methylpentanoate

InChI

InChI=1S/C11H20O3/c1-3-5-9(2)11(12)14-8-10-6-4-7-13-10/h9-10H,3-8H2,1-2H3

InChI Key

NNBODYPPAPJMQY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)OCC1CCCO1

Origin of Product

United States

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